Z-Ala-Glu

説明

Synthesis Analysis

The synthesis of Z-Ala-Glu involves a series of chemical reactions starting from basic amino acids. A notable approach for the synthesis of Ala-Glu mimetics involves bioisosteric replacement with a 1,2,4-oxadiazole ring system, offering a method for integrating these non-natural dipeptides into biologically relevant peptides starting from D-glutamic acid under mild reaction conditions (Ž. Jakopin, 2015).

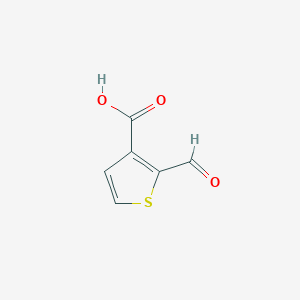

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. Studies have shown that the structure of peptides like this compound can be significantly diversified, especially when considering the synthesis and structural analysis of polypeptides with repeating sequences that include Ala and Glu, suggesting the importance of molecular configuration and sequence in determining the physical and chemical properties of such peptides (Janakramana Ramachandran et al., 1971).

Chemical Reactions and Properties

Chemical reactions involving this compound, such as its enzymatic transformations, play a pivotal role in its biological functions. The glutamic acid-specific endopeptidase has been investigated for its role in the synthesis of Glu-Xaa peptide bonds, highlighting the enzyme's capacity to catalyze the aminolysis of peptide esters, including those related to this compound, underlining the chemical versatility and reactivity of this peptide (V. Rolland-Fulcrand & K. Breddam, 1993).

Physical Properties Analysis

The physical properties of this compound, such as solubility and phase behavior, are influenced by its molecular structure. Spectroscopic techniques like infrared linear dichroism and ultraviolet circular dichroism spectroscopy have been used to distinguish different conformational forms of sequential polypeptides containing Glu and Ala, indicating the impact of molecular structure on the peptide's physical properties (W. B. Rippon et al., 1973).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interaction with other molecules, are of significant interest. Research on glutamyl-tRNA synthetase, involved in chlorophyll biosynthesis, demonstrates the chemical interactions and processes that underlie the synthesis of peptides like this compound and their role in broader biological pathways (Tien-En Chang et al., 1990).

科学的研究の応用

植物の生育調節における役割

Z-Ala-Gluは、植物の生育調節において重要な役割を果たします。 高等植物では、クロロフィル、ヘム、シロヘムなどのすべてのテトラピロールの前駆体です . This compoundの外因性適用は、非生物的ストレス下での植物の生育を促進することが示されています . 光合成、養分の吸収、抗酸化特性、浸透圧平衡など、植物の重要な生理学的および生化学的プロセスを強化することができます .

植物における非生物的ストレスの軽減

This compoundは、干ばつ、塩分、熱、寒さなど、植物におけるさまざまな非生物的ストレスを軽減するために使用されます . これらのストレスに対する植物の抵抗性を高めるために、小さなシグナル分子として使用されます .

短鎖オリゴペプチドの生合成

This compoundは、短鎖オリゴペプチドの生合成に使用されます . この生合成戦略は、従来の固相ペプチド合成や化学酵素合成よりも、コスト効率と環境への優位性があります .

代謝工学による目的ペプチドの生産

This compoundは、代謝工学を使用して目的のペプチドを生成するために使用できます . この新しい酵素的方法により、構造的に多様なアミド結合含有成分を生成することができます .

高分子の細胞内デリバリー

将来の方向性

作用機序

Target of Action

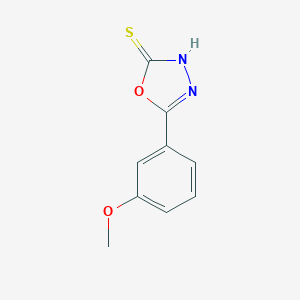

Z-Ala-Glu, also known as this compound-OH, is a short peptide that has been shown to have significant physiological effects . The primary targets of this compound are likely to be the peptidoglycan structures in bacterial cell walls . Peptidoglycan is a large polymer that forms a mesh-like scaffold around the bacterial cytoplasmic membrane and is vital for the bacterial cell cycle .

Mode of Action

It’s suggested that these peptides inhibit their targets by forming multiple bonds and engaging in hydrophobic interactions with residues in the active site pockets . This interaction could potentially disrupt the normal function of the peptidoglycan structures, thereby inhibiting bacterial growth .

Biochemical Pathways

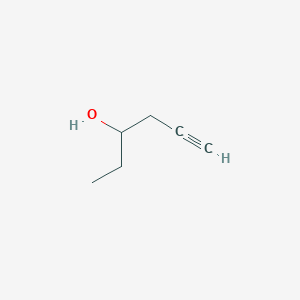

This compound may be involved in the biosynthesis of 5-aminolevulinic acid (ALA) . ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Pharmacokinetics

Such peptides get to the blood plasma and then to various tissues and organs . This suggests that this compound may have good bioavailability.

Result of Action

It’s suggested that short peptides like this compound can permeate through the cytoplasmic membrane into the nucleus and nucleolus of a cell, where they can bind to dna and regulate gene expression epigenetically .

生化学分析

Biochemical Properties

Z-Ala-Glu participates in biochemical reactions involving the decarboxylation of alanine and serine . The enzymes Alanine Decarboxylase (AlaDC) and Serine Decarboxylase (SDC) catalyze these reactions . The biochemical properties of this compound might offer reference for theanine industrial production .

Cellular Effects

For instance, glycine is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals .

特性

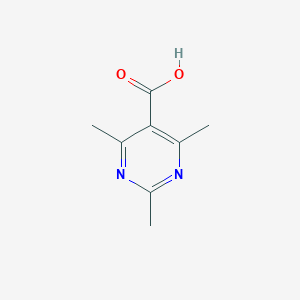

IUPAC Name |

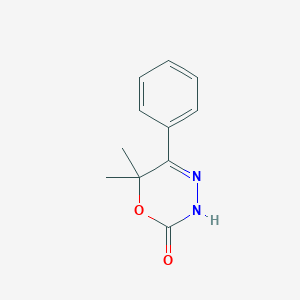

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDKBDALNFZTOV-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426330 | |

| Record name | Z-Ala-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102601-36-5 | |

| Record name | Z-Ala-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

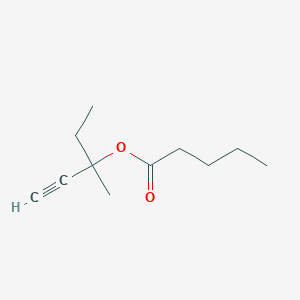

Q1: What makes Z-Ala-Glu a useful compound in peptide synthesis?

A1: this compound serves as a valuable building block in peptide synthesis due to its ability to act as a substrate for certain enzymes. Research highlights the use of a glutamic acid specific endopeptidase from Bacillus licheniformis, a serine protease, for synthesizing Glu-Xaa peptide bonds. [] This enzyme efficiently catalyzes the aminolysis of Z-Glu-OBzl (a precursor to this compound) with various nucleophiles (amino acid amides, esters, dipeptides, and tripeptides) to form Z-Glu-Xaa peptides. []

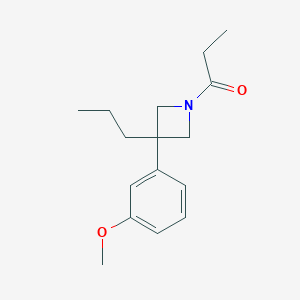

Q2: Can you provide an example of this compound's application in synthesizing longer peptides?

A2: One study successfully employed this compound in the synthesis of this compound-Val-NH2. This tripeptide was synthesized with a high yield (80%) through the condensation reaction of this compound-OH and H-Val-NH2, catalyzed by the glutamic acid specific endopeptidase from Bacillus licheniformis. [] This exemplifies the enzyme's capability to utilize this compound as a substrate for creating longer peptide chains.

Q3: Does the choice of nucleophile impact the enzyme's activity in these reactions?

A3: While the glutamic acid specific endopeptidase from Bacillus licheniformis generally exhibits broad substrate specificity, research indicates that H-Pro-NH2 is not a suitable nucleophile for this enzyme. [] This suggests that the enzyme's activity and efficiency can be influenced by the specific nucleophile employed in the reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。